molecular formula C8H9NO4 B181224 2,4-Dimethoxy-1-nitrobenzene CAS No. 4920-84-7

2,4-Dimethoxy-1-nitrobenzene

Cat. No. B181224
Key on ui cas rn: 4920-84-7
M. Wt: 183.16 g/mol
InChI Key: XXWIYOBCHKCWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06335350B1

Procedure details

To a solution of 2,4-dimethoxy-nitrobenzene (0.50 (g) in chloroform (3 mL) is added dropwise a solution of bromine (0.23 g) in chloroform (1 mL) and the mixture is allowed to stir at room temperature for approximately 15 hours. Additional bromine (0.15 g) in chloroform (1 mL) is added and the reaction is stirred for an additional 4 hours. The mixture is then poured onto 5% aqueous sodium bisulfite and then extracted with chloroform. Pooled organic extracts are then washed successively with 5% aqueous sodium bisulfite then saturated sodium chloride, and then dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure and recrystallization of the residue from toluene provides the desired product as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].[Br:14]Br.S(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Br:14][C:6]1[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]([O:2][CH3:1])=[CH:8][C:7]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.23 g
Type
reactant
Smiles
BrBr
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
BrBr
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for approximately 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred for an additional 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
Pooled organic extracts are then washed successively with 5% aqueous sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium chloride, and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and recrystallization of the residue from toluene

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.